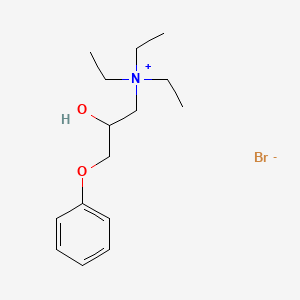![molecular formula C15H14F3N3 B12568075 {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 214460-87-4](/img/structure/B12568075.png)
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile is a complex organic compound characterized by the presence of diethylamino, trifluoromethyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)-2-(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Mannich Reaction: This is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Mannich Reaction: Reagents include formaldehyde, primary or secondary amines, and a carbonyl compound. The reaction is usually conducted in aqueous or alcoholic solvents under mild conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted aromatic compounds where the nucleophile has replaced the leaving group.
Mannich Reaction:
Aplicaciones Científicas De Investigación
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylamino and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilino-N-phenethylpiperidine): Another intermediate in the synthesis of fentanyl analogs.
Uniqueness
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
214460-87-4 |
|---|---|
Fórmula molecular |
C15H14F3N3 |
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
2-[[4-(diethylamino)-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H14F3N3/c1-3-21(4-2)13-6-5-12(7-11(9-19)10-20)14(8-13)15(16,17)18/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ZGKVSFGFJJCDNX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


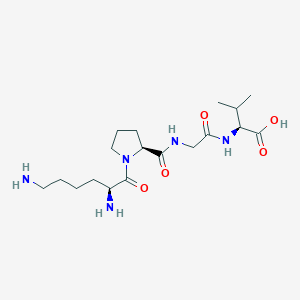

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
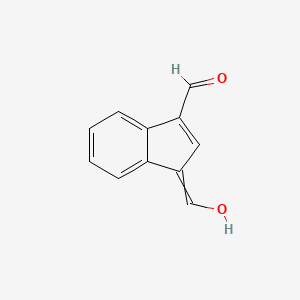
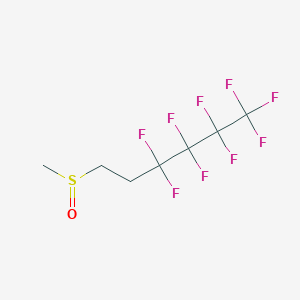

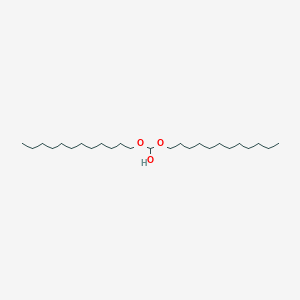
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
